molecular formula C24H22ClFN2O6 B11207877 Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207877
M. Wt: 488.9 g/mol
InChI Key: PGRSARRHTSHJLX-UHFFFAOYSA-N
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Description

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as chloro, nitro, and fluorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The dihydropyridine ring is known to interact with calcium channels, potentially affecting calcium ion flow and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known dihydropyridine used in the treatment of hypertension.

    Nicardipine: Similar in structure and function, used for its vasodilatory effects.

Uniqueness

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridines. Its combination of chloro, nitro, and fluorobenzyl groups may result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22ClFN2O6

Molecular Weight

488.9 g/mol

IUPAC Name

diethyl 4-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22ClFN2O6/c1-3-33-23(29)18-13-27(12-15-5-8-17(26)9-6-15)14-19(24(30)34-4-2)22(18)16-7-10-20(25)21(11-16)28(31)32/h5-11,13-14,22H,3-4,12H2,1-2H3

InChI Key

PGRSARRHTSHJLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)F

Origin of Product

United States

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